Ethyl 3-iodobenzoate

Beschreibung

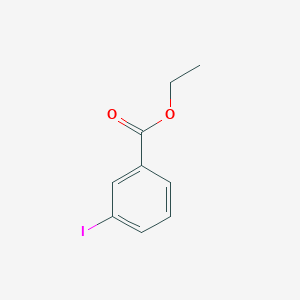

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGCXCWRMMXDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207044 | |

| Record name | Ethyl 3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58313-23-8 | |

| Record name | Ethyl 3-iodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058313238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-iodobenzoate CAS number and properties

An In-depth Technical Guide to Ethyl 3-iodobenzoate

This compound is a halogenated aromatic ester widely utilized in organic synthesis.[1] Its strategic importance lies in its role as a versatile building block for the introduction of a substituted phenyl ring in the development of complex molecules. For researchers and professionals in drug development, this compound serves as a key intermediate in the synthesis of pharmaceutical agents and other high-value chemical entities.[2] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, tailored for a scientific audience.

Core Properties of this compound

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The compound is a clear, colorless to light yellow or orange liquid.[2] It is sensitive to light and should be stored in a dark place, sealed under dry, room temperature conditions.[2]

A summary of its key quantitative properties is presented below.

| Property | Value |

| CAS Number | 58313-23-8[2][3][4] |

| Molecular Formula | C₉H₉IO₂[2][3][5] |

| Molecular Weight | 276.07 g/mol [2] |

| Boiling Point | 272 °C (lit.)[2]; 165-166 °C @ 24 mmHg[6] |

| Density | 1.64 g/mL at 25 °C (lit.)[2] |

| Refractive Index (n20/D) | 1.581 (lit.)[2] |

| Water Solubility | Not miscible[2] |

| Flash Point | >110 °C (>230 °F)[2] |

Synthesis of this compound

This compound is typically synthesized via the esterification of 3-iodobenzoic acid with ethanol. This reaction can be facilitated by a coupling agent or carried out under acidic conditions (Fischer esterification).

Experimental Protocol: Synthesis via EDCI/DMAP Coupling

A common laboratory-scale synthesis involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[5]

Materials:

-

3-Iodobenzoic acid (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Ethanol (solvent and reactant)

-

Dichloromethane (DCM) (solvent)

-

1 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 3-iodobenzoic acid (1.0 eq), DCM, and ethanol.

-

Cool the flask to 0 °C in an ice bath.

-

Add EDCI (1.1 eq) and DMAP (0.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[5]

Chemical Reactivity and Applications

The iodine substituent on the aromatic ring of this compound makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation. It is frequently used in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthetic chemistry, particularly in the construction of complex molecular architectures found in pharmaceuticals and advanced materials.[7]

Furthermore, this compound can be used to generate organometallic reagents, such as Grignard or organozinc compounds, which are powerful nucleophiles for subsequent reactions.[1][2]

Application Example: Sonogashira Coupling

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This compound is an ideal substrate for this reaction.

Experimental Protocol: Sonogashira Coupling of this compound

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq)

-

Triethylamine (TEA) (solvent and base)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.04 eq).

-

Add anhydrous triethylamine via syringe.

-

Add the terminal alkyne (1.2 eq) to the stirred suspension.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-24 hours.[7]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Rinse the pad with an organic solvent like ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the coupled product.

Role in Drug Discovery and Development

This compound is a precursor in the synthesis of a range of biologically active molecules. Its utility has been demonstrated in the development of:

-

Androgen Receptor Ligands: Used in the synthesis of novel ligands with a carborane core structure, which are investigated for their potential in treating prostate cancer.[1]

-

Vasopressin Antagonists: Served as a starting material for nonpeptide arginine vasopressin antagonists, which have applications in managing conditions like hyponatremia and heart failure.[1]

-

Substituted Quinolin-2(1H)-ones: Employed in palladium-catalyzed reactions to create complex quinolinone derivatives, a scaffold present in many therapeutic agents.[1]

The ability to easily functionalize the 3-position of the benzoate ring via cross-coupling reactions makes this compound a valuable tool for generating libraries of compounds for structure-activity relationship (SAR) studies in the drug discovery process.

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][6]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist.[6] Wash hands and any exposed skin thoroughly after handling.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[6]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[6] Keep away from light.[2][8]

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

-

Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[6]

-

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[6][9]

References

- 1. This compound 98 58313-23-8 [sigmaaldrich.com]

- 2. This compound | 58313-23-8 [chemicalbook.com]

- 3. This compound | C9H9IO2 | CID 143542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl-3-iodobenzoate | CAS#:58313-23-8 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound | 58313-23-8 | FE22993 | Biosynth [biosynth.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Ethyl 3-iodobenzoate, a key intermediate in the development of various pharmaceutical compounds and research chemicals. This document offers detailed experimental protocols, tabulated analytical data, and visual representations of the synthetic pathways and experimental workflows.

Introduction

This compound (C₉H₉IO₂) is a halogenated aromatic ester that serves as a versatile building block in organic synthesis.[1] Its utility stems from the presence of the iodo-substituent, which can readily participate in a variety of cross-coupling reactions, and the ethyl ester functionality, which can be hydrolyzed to the corresponding carboxylic acid. This dual reactivity makes it a valuable precursor for the synthesis of complex molecules, including arylzinc bromides and functionalized arylmagnesium compounds.[1] This guide outlines two primary synthetic routes to this compound and details its full spectroscopic characterization.

Synthesis of this compound

Two common and effective methods for the preparation of this compound are presented: the Fischer esterification of 3-iodobenzoic acid and a two-step process involving the Sandmeyer reaction of 3-aminobenzoic acid followed by esterification.

Method 1: Fischer Esterification of 3-iodobenzoic Acid

This direct method involves the acid-catalyzed esterification of 3-iodobenzoic acid with ethanol. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent.[2]

Reaction Scheme:

C₇H₅IO₂ (3-iodobenzoic acid) + C₂H₅OH (Ethanol) ⇌ C₉H₉IO₂ (this compound) + H₂O

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-iodobenzoic acid, a significant excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid.[3][4]

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).[6]

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a saturated solution of sodium chloride (brine).[3][4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[4]

Method 2: Sandmeyer Reaction and Subsequent Esterification

This two-step synthesis begins with the diazotization of 3-aminobenzoic acid, followed by an in-situ displacement of the diazonium group with iodide. The resulting 3-iodobenzoic acid is then esterified as described in Method 1.

Reaction Scheme:

Step 1: Sandmeyer Reaction C₇H₇NO₂ (3-aminobenzoic acid) + NaNO₂ + 2HX → [C₇H₄N₂O₂]⁺X⁻ + NaX + 2H₂O [C₇H₄N₂O₂]⁺X⁻ + KI → C₇H₅IO₂ (3-iodobenzoic acid) + N₂ + KX

Step 2: Fischer Esterification C₇H₅IO₂ (3-iodobenzoic acid) + C₂H₅OH (Ethanol) ⇌ C₉H₉IO₂ (this compound) + H₂O

Experimental Protocol:

Step 1: Synthesis of 3-iodobenzoic acid via Sandmeyer Reaction [7][8]

-

Diazotization: Dissolve 3-aminobenzoic acid in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.[9]

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 15-20 minutes after the addition is complete.[1]

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.[10] Nitrogen gas will evolve.

-

Isolation: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about 15-20 minutes to ensure complete decomposition of the diazonium salt.[9]

-

Cool the mixture and collect the precipitated 3-iodobenzoic acid by vacuum filtration. Wash the solid with cold water.

-

Purification: The crude 3-iodobenzoic acid can be purified by recrystallization from hot water or an ethanol/water mixture.[7]

Step 2: Fischer Esterification of 3-iodobenzoic acid

Follow the experimental protocol outlined in Section 2.1 .

Characterization Data

The synthesized this compound was characterized by its physical properties and various spectroscopic methods.

Physical Properties

| Property | Value | Reference |

| CAS Number | 58313-23-8 | |

| Molecular Formula | C₉H₉IO₂ | |

| Molecular Weight | 276.07 g/mol | |

| Appearance | Colorless to light orange/yellow clear liquid | [11] |

| Boiling Point | 272 °C (lit.) | |

| Density | 1.64 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.581 (lit.) |

Spectroscopic Data

The ¹H NMR spectrum of this compound provides characteristic signals for the ethyl group and the substituted aromatic ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 8.37 | t | 1H | Ar-H | [12] |

| 8.00 | d | 1H | Ar-H | [12] |

| 7.86 | d | 1H | Ar-H | [12] |

| 7.17 | t | 1H | Ar-H | [12] |

| 4.37 | q | 2H | -OCH₂CH₃ | [12] |

| 1.39 | t | 3H | -OCH₂CH₃ | [12] |

The ¹³C NMR spectrum confirms the presence of nine distinct carbon atoms in the molecule.[13]

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~141 | Ar-C |

| ~138 | Ar-C |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~129 | Ar-C |

| ~94 | Ar-C-I |

| 61.6 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in this compound.[14][15]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O (ester) stretch |

| ~1250 | Strong | C-O (ester) stretch |

| ~750 | Strong | C-I stretch |

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.[16]

| m/z | Relative Intensity | Assignment |

| 276 | High | [M]⁺ (Molecular ion) |

| 231 | High | [M - OCH₂CH₃]⁺ |

| 203 | Medium | [M - COOCH₂CH₃]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Visualizations

Synthesis Pathways

Caption: Synthetic routes to this compound.

Experimental Workflow: Fischer Esterification

Caption: Workflow for Fischer Esterification.

Conclusion

This technical guide provides detailed and actionable information for the synthesis and characterization of this compound. The outlined Fischer esterification and Sandmeyer reaction protocols offer reliable methods for its preparation, while the comprehensive spectroscopic data serves as a crucial reference for quality control and structural confirmation. This information is intended to support researchers and professionals in the efficient and effective utilization of this important synthetic intermediate.

References

- 1. questjournals.org [questjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. cerritos.edu [cerritos.edu]

- 6. Page loading... [wap.guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scirp.org [scirp.org]

- 9. chemistry-online.com [chemistry-online.com]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. This compound | 58313-23-8 | TCI EUROPE N.V. [tcichemicals.com]

- 12. This compound(58313-23-8) 1H NMR [m.chemicalbook.com]

- 13. This compound(58313-23-8) 13C NMR [m.chemicalbook.com]

- 14. m.youtube.com [m.youtube.com]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. This compound | C9H9IO2 | CID 143542 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of Ethyl 3-iodobenzoate

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 3-iodobenzoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The spectral data for this compound are summarized in the tables below. These tables provide a clear and concise presentation of the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.37 | Singlet (or very narrow triplet) | 1H | H-2 (Aromatic) |

| 8.00 | Doublet of doublets | 1H | H-4 (Aromatic) |

| 7.86 | Doublet of doublets | 1H | H-6 (Aromatic) |

| 7.17 | Triplet | 1H | H-5 (Aromatic) |

| 4.37 | Quartet | 2H | -O-CH₂-CH₃ |

| 1.39 | Triplet | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data for this compound (Estimated)

Note: Experimentally verified high-resolution data for the aromatic region was not available in the searched literature. The following are estimated chemical shifts based on spectral data of similar compounds and known substituent effects.

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | C=O (Ester Carbonyl) |

| 141.0 | Aromatic C-H |

| 138.0 | Aromatic C-H |

| 132.5 | Aromatic C-H |

| 130.0 | Aromatic C-H |

| 94.0 | Aromatic C-I |

| 61.5 | -O-CH₂-CH₃ |

| 14.2 | -O-CH₂-CH₃ |

Solvent: CDCl₃

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 276 | 60 | [M]⁺ (Molecular Ion) |

| 231 | 100 | [M - OCH₂CH₃]⁺ |

| 203 | 31 | [M - COOCH₂CH₃]⁺ |

| 76 | 44 | [C₆H₄]⁺ |

Ionization Mode: Electron Ionization (EI)

Table 4: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| 1730-1715 | Strong | C=O Stretch (Ester)[1] |

| 1600-1450 | Medium | Aromatic C=C Bending |

| 1300-1000 | Strong | C-O Stretch (Ester)[1] |

| 750-700 | Strong | C-I Stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds. 16 to 32 scans are generally co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 240 ppm, a relaxation delay of 2.0 seconds, and an acquisition time of 1.0 second are typical parameters. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

2.2 Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane is introduced into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) column for separation from any impurities.

-

Ionization: Electron Ionization (EI) is employed, with an electron energy of 70 eV.

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, and the data is presented as a mass spectrum.

2.3 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum is obtained by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor, as well as any absorptions from the plates themselves.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, showing how different techniques provide complementary information to elucidate the molecule's structure.

Caption: Workflow of spectroscopic techniques for structural elucidation.

References

Physical and chemical properties of Ethyl 3-iodobenzoate

An In-depth Technical Guide to Ethyl 3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

This compound is an aromatic ester that serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure features an ethyl ester group and an iodine atom attached to a benzene ring at the meta (3) position.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Iodobenzoic acid ethyl ester, Ethyl m-iodobenzoate |

| CAS Number | 58313-23-8 |

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol |

| InChI Key | POGCXCWRMMXDAQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)c1cccc(I)c1 |

Physical Properties

This compound is typically a colorless to light orange or yellow clear liquid at room temperature.[1] It is sensitive to light and should be stored accordingly. Key physical data are summarized in the table below.

| Property | Value | Reference |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| Boiling Point | 272 °C (lit.) | |

| 161 °C at 38 mmHg | [1] | |

| Density | 1.64 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.581 (lit.) | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Water Solubility | Not miscible |

Chemical Properties and Reactivity

This compound is a halogenated aromatic ester, and its reactivity is primarily dictated by the ester functional group and the carbon-iodine bond.

-

Ester Group Reactions: The ethyl ester can undergo typical ester reactions such as hydrolysis (saponification) to yield 3-iodobenzoic acid and ethanol.

-

Carbon-Iodine Bond Reactivity: The iodine atom makes the compound an excellent substrate for various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. It is frequently used in:

-

Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.

-

Heck Coupling: For the synthesis of substituted alkenes.

-

Sonogashira Coupling: To couple with terminal alkynes.

-

Formation of Organometallic Reagents: It can be converted into arylzinc or Grignard reagents. For instance, it reacts with isopropylmagnesium bromide (i-PrMgBr) in THF, followed by the addition of zinc bromide (ZnBr₂), to afford the corresponding arylzinc bromide.

-

Due to these properties, it serves as a key building block for synthesizing a wide range of compounds, including functionalized arylmagnesium compounds and substituted biaryls.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons and the ethyl group protons. The aromatic protons will appear as multiplets in the aromatic region (approx. 7.0-8.5 ppm), and the ethyl group will show a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the iodine showing a characteristic shift), and the two carbons of the ethyl group. |

| IR Spectroscopy | The infrared spectrum is characterized by a strong absorption band for the C=O (carbonyl) stretching of the ester group, typically around 1720-1740 cm⁻¹. Other significant peaks include C-O stretching and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z 276. Key fragmentation patterns often involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group. |

Experimental Protocols

Synthesis via Fischer Esterification

A common method for preparing this compound is the Fischer esterification of 3-iodobenzoic acid with ethanol, using a strong acid catalyst like sulfuric acid.[2][3]

Materials:

-

3-Iodobenzoic acid

-

Anhydrous ethanol (large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard reflux and extraction glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-iodobenzoic acid in a large excess of anhydrous ethanol.[2][4]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[2]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.[5]

-

Extraction: Extract the aqueous mixture with diethyl ether.[2]

-

Neutralization: Wash the combined organic layers with a 5% sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Continue washing until CO₂ evolution ceases.[2]

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

Purification by Column Chromatography

The crude product can be purified using silica gel column chromatography.[6]

Materials:

-

Crude this compound

-

Silica gel (100-200 mesh)

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

-

Chromatography column and collection tubes

Procedure:

-

Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

-

Elution: Elute the column with the solvent system, collecting fractions in separate test tubes.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield purified this compound.[6]

NMR Sample Preparation

Procedure:

-

Weigh approximately 5-25 mg of the purified this compound into a clean, dry vial.[7]

-

Add about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[7][8]

-

Ensure the sample is fully dissolved, using a vortex mixer if necessary.[1]

-

If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette.[9]

-

Transfer the clear solution into a clean NMR tube and cap it securely.[1]

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Properties and Applications Relationship

Caption: Relationship between properties and applications of this compound.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

-

Storage: Keep in a dark place, sealed in a dry, room temperature environment. It is classified as a combustible liquid.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

- 1. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 2. benchchem.com [benchchem.com]

- 3. iajpr.com [iajpr.com]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. cif.iastate.edu [cif.iastate.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

Ethyl 3-iodobenzoate: A Technical Guide to Commercial Availability, Suppliers, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-iodobenzoate (CAS No. 58313-23-8) is a halogenated aromatic ester widely utilized as a key building block in organic synthesis.[1][2] Its utility lies in its susceptibility to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth overview of the commercial availability of this compound, a list of prominent suppliers, and a detailed experimental protocol for a representative synthetic application.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The compound is typically offered at a purity of 98% or higher.[2][3][4][5][6][7] Below is a summary of offerings from several key suppliers.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | 528994 | 98% | 25 g[3] |

| Biosynth | FE22993 | >98% | 100 g, 250 g |

| Tokyo Chemical Industry (TCI) | I0536 | >98.0% (GC) | 25 g, 100 g, 500 g |

| CP Lab Safety | - | - | 5 g[1] |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | - | 98% | 5 g, 25 g |

Note: Pricing is subject to change and is not included in this table. Please refer to the suppliers' websites for current pricing and availability.

Physicochemical Properties

| Property | Value |

| CAS Number | 58313-23-8[3] |

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol [3] |

| Appearance | Colorless to light yellow liquid[5] |

| Density | 1.64 g/mL at 25 °C (lit.)[2][3] |

| Boiling Point | 272 °C (lit.)[2][3] |

| Refractive Index | n20/D 1.581 (lit.)[2][3] |

| Storage | Store at 2°C - 8°C, protect from light |

Synthetic Applications and Experimental Protocols

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions.[7][8][9] These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a powerful method for the formation of a new carbon-carbon bond.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent (e.g., 1,4-Dioxane and water mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 0.05 equiv. of Pd(PPh₃)₄).

-

Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Catalytic Cycle and Workflow Visualization

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow for the synthesis.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of a wide array of organic molecules. Its reactivity in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for researchers in drug discovery and materials science. The information and protocols provided in this guide are intended to facilitate the effective use of this versatile building block in the laboratory.

References

- 1. 3-碘苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. youtube.com [youtube.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

An In-depth Technical Guide to 3-Iodobenzoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodobenzoic acid ethyl ester, a halogenated aromatic ester, is a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring an iodine atom and an ethyl ester group on a benzene ring, makes it a valuable precursor for the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and applications, with a particular focus on its role in pharmaceutical research and development.

Chemical Identity and Synonyms

The nomenclature and various identifiers for 3-iodobenzoic acid ethyl ester are crucial for accurate scientific communication and procurement.

IUPAC Name: ethyl 3-iodobenzoate[1]

Synonyms:

Chemical Structure:

Caption: Molecular structure of 3-iodobenzoic acid ethyl ester.

Physicochemical Properties

A summary of the key physicochemical properties of 3-iodobenzoic acid ethyl ester is presented in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Reference |

| Molecular Formula | C₉H₉IO₂ | [1] |

| Molecular Weight | 276.07 g/mol | [1][2] |

| CAS Number | 58313-23-8 | |

| Appearance | Colorless to light orange to yellow clear liquid | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Boiling Point | 272 °C (lit.) | [2] |

| Density | 1.64 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.581 (lit.) | [2] |

| Solubility | Insoluble in water. Soluble in common organic solvents. | |

| Flash Point | 110 °C (closed cup) |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of 3-iodobenzoic acid ethyl ester. The following spectral information is available:

-

¹H NMR: Spectra are available and provide characteristic signals for the aromatic and ethyl protons.[3]

-

¹³C NMR: Available spectra show distinct peaks for the aromatic and ester carbons.[3]

-

Infrared (IR) Spectroscopy: IR spectra are available, displaying key absorption bands for the carbonyl group of the ester and the aromatic ring.[3]

-

Mass Spectrometry (MS): Mass spectral data is available, which can be used to confirm the molecular weight and fragmentation pattern.[3]

Experimental Protocols

Synthesis of 3-Iodobenzoic Acid Ethyl Ester via Fischer Esterification

The most common method for the preparation of 3-iodobenzoic acid ethyl ester is the Fischer esterification of 3-iodobenzoic acid with ethanol in the presence of a strong acid catalyst.

Reaction:

References

An In-depth Technical Guide to Ethyl 3-iodobenzoate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-iodobenzoate, a key reagent and intermediate in organic synthesis and pharmaceutical development. This document details its molecular structure, physicochemical properties, and a representative synthetic protocol, presented in a format tailored for scientific professionals.

Molecular Structure and Formula

This compound is an aromatic ester distinguished by an iodine atom at the meta position of the benzene ring. This substitution pattern imparts specific reactivity, making it a valuable building block in cross-coupling reactions and the synthesis of complex organic molecules.

Molecular Formula: C₉H₉IO₂

IUPAC Name: this compound[1]

SMILES: CCOC(=O)c1cccc(I)c1[2]

InChI Key: POGCXCWRMMXDAQ-UHFFFAOYSA-N[2]

Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 276.07 g/mol | [3][4] |

| CAS Number | 58313-23-8 | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 272 °C (lit.) | [2] |

| Density | 1.64 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.581 (lit.) | [2] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Solubility | Not miscible in water |

Experimental Protocols

The synthesis of this compound can be achieved through various methods, with Fischer esterification being a common approach. However, for a more controlled and often higher-yielding procedure, coupling reagents can be employed. Below is a detailed experimental protocol for the synthesis of this compound from 3-iodobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-(dimethylamino)pyridine (DMAP).

3.1. Synthesis of this compound from 3-iodobenzoic Acid

This protocol is adapted from a procedure described for the synthesis of related compounds.[5]

Materials:

-

3-Iodobenzoic acid (10 g, 40 mmol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (8.5 g, 44 mmol)

-

4-(Dimethylamino)pyridine (DMAP) (500 mg, 4 mmol)

-

Ethanol (2.9 mL)

-

Dichloromethane (DCM) (80 mL)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane

Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-iodobenzoic acid (10 g, 40 mmol) and dichloromethane (80 mL).

-

Cool the mixture in an ice bath to 0 °C.

-

Add EDCI (8.5 g, 44 mmol) to the stirred solution and continue stirring for 10 minutes.

-

To the reaction mixture, add DMAP (500 mg, 4 mmol) followed by ethanol (2.9 mL).

-

Allow the reaction to stir overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the disappearance of the starting material.

-

Upon completion, dilute the reaction mixture with 1 N HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 10:1 v/v) as the eluent to isolate the pure this compound.

Logical Workflow for Synthesis

The following diagram, generated using the DOT language, illustrates the logical workflow for the synthesis and purification of this compound as described in the protocol above.

Caption: Workflow for the synthesis of this compound.

This guide provides essential technical information for professionals working with this compound. The structured data and detailed protocols are intended to support research and development activities where this compound is utilized.

References

Ethyl 3-iodobenzoate: A Comprehensive Technical Guide for its Application as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-iodobenzoate is a halogenated aromatic ester that serves as a versatile and pivotal intermediate in modern organic synthesis. Its utility is primarily derived from the presence of an iodine atom on the benzene ring, which acts as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, making it an invaluable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of novel drug candidates. This guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and reaction schemes.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 58313-23-8 | [1] |

| Molecular Formula | C₉H₉IO₂ | [1] |

| Molecular Weight | 276.07 g/mol | [1] |

| Appearance | Colorless to light orange/yellow clear liquid | |

| Density | 1.64 g/cm³ at 25 °C | [1] |

| Boiling Point | 272 °C | |

| Flash Point | 110 °C | [1] |

| Refractive Index | n20/D 1.581 | |

| Solubility | Soluble in common organic solvents such as DCM, THF, and ethyl acetate. | |

| Storage | Store at 2°C - 8°C, protect from light. | [1] |

Synthesis of this compound

This compound can be synthesized through the esterification of 3-iodobenzoic acid. A common and efficient method involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

Figure 1: Synthesis of this compound.

Experimental Protocol: Esterification of 3-Iodobenzoic Acid

This protocol describes the synthesis of this compound from 3-iodobenzoic acid using EDCI and DMAP.

Materials:

-

3-Iodobenzoic acid (10 g, 40 mmol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (8.5 g, 44 mmol)

-

4-(Dimethylamino)pyridine (DMAP) (500 mg, 4 mmol)

-

Ethanol (2.9 mL)

-

Dichloromethane (DCM) (80 mL)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

To a 250 mL round-bottom flask, add 3-iodobenzoic acid (10 g, 40 mmol) and DCM (80 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDCI (8.5 g, 44 mmol) to the flask and stir the mixture for 10 minutes.

-

Add DMAP (500 mg, 4 mmol) and ethanol (2.9 mL) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, dilute the reaction mixture with 1 N HCl.

-

Extract the aqueous layer with EtOAc.

-

Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

-

Concentrate the solution in vacuo.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 10:1) as the eluent to isolate the pure this compound.

Applications in Cross-Coupling Reactions

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of diverse molecular scaffolds. The high reactivity of the carbon-iodine bond allows these reactions to proceed under relatively mild conditions.

Figure 2: Key cross-coupling reactions of this compound.

Table 2: Overview of Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Biaryl derivative |

| Heck Coupling | Alkene (e.g., ethyl acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | Aryl alkyne |

| Buchwald-Hartwig Amination | Primary/Secondary amine | Pd₂(dba)₃/Ligand, (DPPF)PdCl₂ | NaOt-Bu, K₃PO₄ | N-Aryl amine |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. This compound readily participates in this reaction to yield biaryl compounds, which are common scaffolds in pharmaceuticals.

4.1.1. Experimental Protocol: Suzuki Coupling with Phenylboronic Acid (Adapted from general procedures)

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a valuable route to cinnamate derivatives and other vinylarenes from this compound.

4.2.1. Experimental Protocol: Heck Coupling with Ethyl Acrylate (Adapted from general procedures for iodobenzene)

Materials:

-

This compound (1.0 mmol)

-

Ethyl acrylate (1.5 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

-

Triethylamine (Et₃N) (1.5 mmol)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (5 mL)

Procedure:

-

To a reaction vial, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and the solvent (5 mL).

-

Add ethyl acrylate (1.5 mmol) and Et₃N (1.5 mmol) to the mixture.

-

Seal the vial and heat the reaction mixture to 80-100 °C, with stirring, for several hours until completion (monitor by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This compound can be coupled with various alkynes to produce substituted arylalkynes, which are important intermediates in medicinal chemistry.

4.3.1. Experimental Protocol: Sonogashira Coupling with Phenylacetylene (Adapted from a protocol for a similar fluorinated substrate)

Materials:

-

This compound (1.0 mmol)

-

Phenylacetylene (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol)

-

Copper(I) iodide (CuI) (0.06 mmol)

-

Triethylamine (Et₃N) (5 mL)

-

Tetrahydrofuran (THF) (5 mL)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a solution of phenylacetylene (1.2 mmol) in a mixture of THF (5 mL) and Et₃N (5 mL) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

-

Once the reaction is complete, remove the solvent in vacuo.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines to synthesize various aniline derivatives.

4.4.1. Experimental Protocol: Buchwald-Hartwig Amination with N-Methylaniline

Materials:

-

This compound (1.0 mmol, 165 µL)

-

N-Methylaniline (1.0 mmol, 108 µL)

-

Palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

-

Anhydrous dioxane/triethylamine (2:1 mixture)

Procedure:

-

In an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.

-

Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add NaOt-Bu (1.4 mmol).

-

Add the anhydrous solvent mixture.

-

Add this compound (1.0 mmol) and N-methylaniline (1.0 mmol).

-

Heat the reaction mixture to 120 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography. A reported yield for a similar reaction is 85%.

Application in Drug Development: Synthesis of a Valsartan Precursor

This compound and its derivatives are valuable in the synthesis of pharmaceuticals. For example, a key step in some synthetic routes to Valsartan, an angiotensin II receptor antagonist used to treat high blood pressure, involves a Suzuki-Miyaura coupling to form a biphenyl core structure. While various aryl halides can be used, the reactivity of iodo-substituted precursors makes them attractive starting points. The following represents a plausible synthetic pathway where a derivative of this compound could be utilized.

Figure 3: Role in Valsartan precursor synthesis.

This pathway highlights how the carbon-carbon bond-forming capability of this compound derivatives is crucial for constructing the complex molecular architecture of active pharmaceutical ingredients.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its utility in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, provides efficient and modular access to a wide array of complex organic molecules. These transformations are fundamental in modern organic synthesis and are particularly impactful in the field of drug discovery and development, where the construction of novel molecular scaffolds is paramount. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in research and development settings.

References

The Pivotal Role of Ethyl 3-Iodobenzoate in the Synthesis of Complex Organic Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-iodobenzoate, a halogenated aromatic ester, has emerged as a critical and versatile building block in modern organic synthesis. Its unique structural features, particularly the presence of an iodine atom at the meta position of the benzoate ring, render it an ideal substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its utility in the construction of complex molecular architectures relevant to the pharmaceutical industry.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 58313-23-8 |

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 272 °C (lit.) |

| Density | 1.64 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.581 (lit.) |

Synthesis of this compound

This compound is readily prepared from 3-iodobenzoic acid through Fischer esterification. This standard protocol provides the target molecule in high yield.

Experimental Protocol: Synthesis of this compound

To a solution of 3-iodobenzoic acid (1 equivalent) in ethanol (excess), a catalytic amount of concentrated sulfuric acid is added. The reaction mixture is heated at reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound as a colorless to light yellow oil.

Core Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is most prominently demonstrated in its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) species, initiating a catalytic cycle that enables the formation of new bonds with a wide array of coupling partners. The three most significant transformations are the Sonogashira, Suzuki, and Heck reactions.

Sonogashira Coupling: Formation of Aryl Alkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and pharmaceutical agents.

dot

Caption: General scheme of the Sonogashira coupling reaction.

To a solution of this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) are added trimethylsilylacetylene (1.1 equivalents), dichlorobis(triphenylphosphine)palladium(II) (0.03 equivalents), and copper(I) iodide (0.01 equivalents). A base, typically triethylamine (2 equivalents), is then added, and the reaction mixture is stirred at room temperature under an inert atmosphere until completion (monitored by TLC or GC-MS). The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford ethyl 3-((trimethylsilyl)ethynyl)benzoate.

| Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2 | ~95% |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 4 | ~90% |

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is particularly important in the pharmaceutical industry for the synthesis of biaryl scaffolds, which are prevalent in a wide range of drug molecules, including the angiotensin II receptor antagonist Telmisartan.[1][2][3]

dot

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

A mixture of this compound (1 equivalent), phenylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base such as potassium carbonate (2 equivalents) is prepared in a biphasic solvent system, typically toluene and water (4:1). The mixture is degassed and heated to reflux under an inert atmosphere for several hours. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield ethyl 3-phenylbenzoate.

| Coupling Partner | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | ~95% |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 8 | ~92% |

Heck Reaction: Vinylation of an Aryl Halide

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a powerful method for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

dot

References

Methodological & Application

Application Notes and Protocols for Ethyl 3-iodobenzoate in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron species, typically a boronic acid, with an organic halide or triflate. Ethyl 3-iodobenzoate is a valuable aryl iodide building block in these reactions, serving as a versatile scaffold for the synthesis of a wide array of 3-substituted benzoate derivatives. These products are important intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The iodine substituent provides high reactivity in the catalytic cycle, often allowing for milder reaction conditions compared to other aryl halides.

This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. This data is compiled from various literature sources and serves as a guide for reaction optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | 80 | 12 | ~95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | High |

| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DMF | 90 | 8 | Good |

| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | THF/H₂O | 60 | 24 | High |

| 5 | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | Good |

Note: "Good" and "High" yields are qualitative descriptors from literature where specific percentages were not provided. Actual yields may vary depending on the specific reaction scale and purity of reagents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, P(t-Bu)₃) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃) (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, THF)

-

Water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene (4 mL) and a 2 M aqueous solution of the base (2 mL)) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 3-arylbenzoate.

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling at Room Temperature

This protocol is suitable for some activated arylboronic acids and offers a milder alternative.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

-

Aqueous solution of a weak base (e.g., 1.5 M K₃PO₄)

-

Solvent (e.g., THF, n-Butanol, Toluene, DMAc)

Procedure:

-

Reaction Setup: In a vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.005 mmol, 0.5 mol%).

-

Solvent and Base Addition: Add the chosen solvent (3 mL) and the aqueous base solution.

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring and Work-up: Monitor the reaction as described in the general protocol. Once complete, extract the product with diethyl ether, wash the combined organic layers, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction with this compound.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Sonogashira Coupling of Ethyl 3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Sonogashira coupling reaction of Ethyl 3-iodobenzoate with a terminal alkyne. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]

The protocol described herein is a representative procedure adapted from established methodologies for Sonogashira couplings of aryl iodides.[2][3]

Overview of the Sonogashira Coupling

The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][4][5] The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.[1] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[6][7]

The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[1] Aryl iodides, such as this compound, are highly reactive substrates for this transformation, often allowing the reaction to proceed under mild conditions.[1]

Experimental Protocol

This section details a standard laboratory procedure for the Sonogashira coupling of this compound with Phenylacetylene as a representative terminal alkyne.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes for liquid transfer

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids. Subsequently, add triethylamine (2.0 eq.) followed by the dropwise addition of Phenylacetylene (1.2 eq.) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material, this compound.

-

Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired coupled product.

Data Presentation

The following tables summarize typical reaction parameters and the influence of various components on the Sonogashira coupling reaction, based on literature data for similar aryl iodides.

Table 1: Typical Reagents and Conditions for Sonogashira Coupling of Aryl Iodides

| Component | Reagent/Parameter | Typical Molar Equivalents/Loading | Purpose |

| Aryl Halide | This compound | 1.0 | Substrate |

| Terminal Alkyne | Phenylacetylene | 1.1 - 1.5 | Coupling partner |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1 - 5 mol% | Primary catalyst for the cross-coupling cycle |

| Copper Co-catalyst | Copper(I) iodide (CuI) | 2 - 10 mol% | Activates the terminal alkyne |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | 2.0 - 5.0 | Neutralizes the generated hydrohalic acid and facilitates catalyst regeneration |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | - | Provides a medium for the reaction |

| Temperature | Room Temperature to 80 °C | - | Influences reaction rate |

| Reaction Time | 1 - 24 hours | - | Duration required for completion |

Table 2: Influence of Key Parameters on Reaction Outcome

| Parameter | Variation | General Effect on Yield and Reaction Rate |

| Palladium Catalyst | Higher loading (e.g., 5 mol%) | Can increase the reaction rate, but also the cost and potential for side reactions. Lower loadings (e.g., 1 mol%) are desirable for process efficiency. |